4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with the molecular formula C₁₃H₁₁ClN₄S₂. It is characterized by the presence of an amino group, a chlorobenzyl group, and a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea, which is then cyclized with methylthioacetonitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-[(2-bromobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
- 4-amino-2-[(2-fluorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
- 4-amino-2-[(2-iodobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile
Uniqueness
Compared to its analogs, 4-amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H11ClN4S2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11ClN4S2/c1-19-12-9(6-15)11(16)17-13(18-12)20-7-8-4-2-3-5-10(8)14/h2-5H,7H2,1H3,(H2,16,17,18) |
InChI Key |
UFNSFPPARNJVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.